molecular formula C12H12FNO2 B2771947 1-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one CAS No. 2185980-89-4

1-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one

Cat. No.: B2771947
CAS No.: 2185980-89-4
M. Wt: 221.231
InChI Key: MYUGYEVSOIEKHW-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzoxazepine class . Benzoxazepines are seven-membered heterocyclic compounds containing an oxygen and a nitrogen. They have been found to exhibit a variety of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and studied for their biological activities . The synthesis of these compounds often involves the reaction of suitable precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazepine core, which is a seven-membered ring containing an oxygen and a nitrogen, with a fluoro group attached at the 8-position and a prop-2-en-1-one group attached at the 1-position .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzoxazepine derivatives, this compound could potentially be a valuable addition to this class of compounds .

Properties

IUPAC Name

1-(8-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-2-12(15)14-5-6-16-11-7-10(13)4-3-9(11)8-14/h2-4,7H,1,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUGYEVSOIEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=C(C1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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